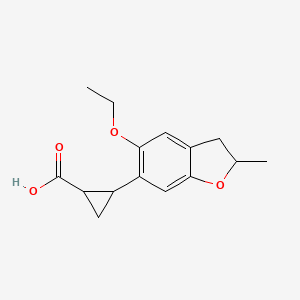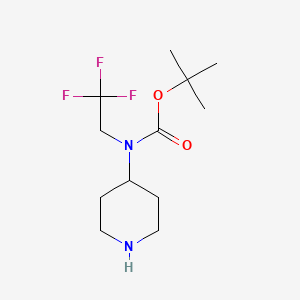
tert-butyl N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)carbamate (TBNPC) is an organic compound used in the synthesis of numerous pharmaceuticals. The compound is a versatile reagent and has been used in a variety of applications, including organic synthesis, pharmaceutical research, and biochemistry. TBNPC has been used in the synthesis of drugs such as antifungals, antibiotics, and anti-inflammatory agents. Additionally, the compound has been used in the development of new drugs and other compounds.
Mécanisme D'action
Tert-butyl N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)carbamate acts as a reagent in the synthesis of various compounds. The compound reacts with piperidine to form the intermediate trifluoroacetamide, which is then reacted with tert-butyl bromide to form this compound. The compound also reacts with 2,2,2-trifluoroethyl trifluoroacetate to form this compound.
Biochemical and Physiological Effects
This compound has been used in the synthesis of various drugs and compounds, but its biochemical and physiological effects are not well understood. It is known that the compound can react with piperidine and other compounds to form various products, but its effects on the body are not known.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)carbamate has a number of advantages for use in laboratory experiments. The compound is highly stable and can be stored for long periods of time. Additionally, the compound is relatively inexpensive and easy to obtain. The compound is also highly reactive, making it suitable for use in a variety of reactions. However, the compound is also toxic and must be handled with care.
Orientations Futures
There are a number of potential future directions for the use of tert-butyl N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)carbamate. The compound could be used in the synthesis of new drugs and other compounds. Additionally, the compound could be used in the development of new peptides and other small molecules. Additionally, the compound could be used in the synthesis of various polymers and other materials. Finally, the compound could be used in the development of new catalysts and other chemical reagents.
Méthodes De Synthèse
Tert-butyl N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)carbamate can be synthesized by a variety of methods, including the reaction of piperidine with trifluoroacetic anhydride and the reaction of piperidine with 2,2,2-trifluoroethyl trifluoroacetate. In the first method, piperidine is reacted with trifluoroacetic anhydride to form the intermediate trifluoroacetamide, which is then reacted with tert-butyl bromide to form this compound. In the second method, piperidine is reacted with 2,2,2-trifluoroethyl trifluoroacetate to form this compound.
Applications De Recherche Scientifique
Tert-butyl N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)carbamate has been used in a variety of scientific research applications. The compound has been used in the synthesis of drugs, such as antifungals, antibiotics, and anti-inflammatory agents. It has also been used in the development of new drugs and other compounds. Additionally, the compound has been used in the synthesis of peptides and other small molecules.
Propriétés
IUPAC Name |
tert-butyl N-piperidin-4-yl-N-(2,2,2-trifluoroethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17(8-12(13,14)15)9-4-6-16-7-5-9/h9,16H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVUMIIPNDZLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(F)(F)F)C1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-(2-methylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6144238.png)
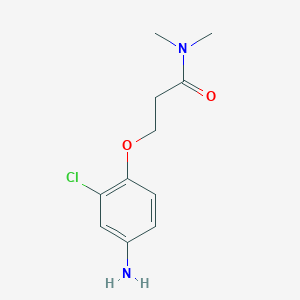
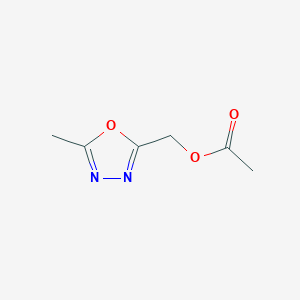
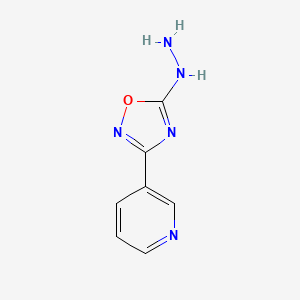
![(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6144268.png)
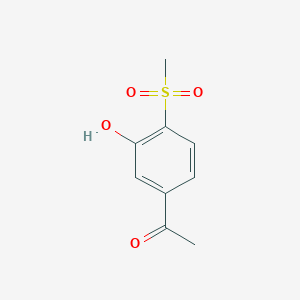


![{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine](/img/structure/B6144288.png)
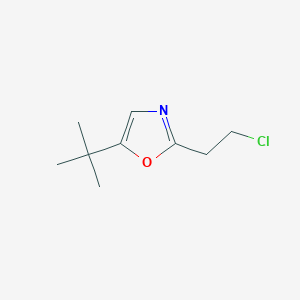

![2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6144314.png)
